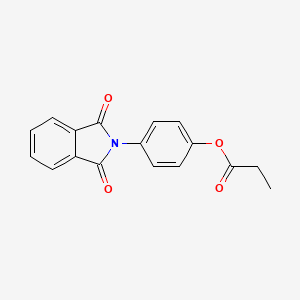

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate is a chemical compound characterized by the presence of a phenyl propionate group attached to a 1,3-dioxoisoindolin-2-yl moiety

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact withγ-aminobutyric acid (GABA) receptors and cytochrome P450 enzymes . These targets play crucial roles in neurological functions and metabolic processes, respectively.

Mode of Action

It’s suggested that the compound may bind to its targets and modulate their activity . For instance, interaction with GABA receptors could influence neuronal excitability, while interaction with cytochrome P450 enzymes could affect the metabolism of various substances within the body .

Biochemical Pathways

Given its potential interaction with gaba receptors and cytochrome p450 enzymes, it may influenceneurotransmission pathways and metabolic pathways , respectively . These effects could lead to downstream changes in neuronal activity and the metabolism of various substances.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver (often involving cytochrome p450 enzymes), and excreted via the kidneys .

Result of Action

Based on its potential targets, it could potentially modulate neuronal activity (via gaba receptors) and influence the metabolism of various substances (via cytochrome p450 enzymes) . These effects could have implications for conditions such as epilepsy and certain metabolic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can influence how an individual responds to the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in ethanol.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, benzoyl peroxide as a catalyst, and various organic solvents like carbon tetrachloride (CCl4) and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the compound can yield brominated derivatives, while oxidation can produce corresponding oxides .

Aplicaciones Científicas De Investigación

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate has diverse applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and applications.

Indole derivatives: Compounds such as indole-2-carboxylic acid and its derivatives have comparable structural features and biological activities.

Uniqueness

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate stands out due to its unique combination of the isoindoline-1,3-dione moiety with a phenyl propionate group.

Actividad Biológica

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate is a compound belonging to the class of benzoxazole derivatives, which are noted for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dioxoisoindoline moiety linked to a phenyl propionate group. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

This compound exhibits multiple mechanisms of action:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains by interfering with cell wall synthesis and membrane integrity.

- Anticancer Properties : The compound has been reported to inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : It interacts with specific enzymes, potentially leading to therapeutic effects in conditions like inflammation and cancer .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Antifungal | Exhibits significant activity against fungal strains such as Candida albicans. |

| Anticancer | Induces cytotoxic effects in various cancer cell lines. |

| Enzyme Inhibition | Potential inhibition of key enzymes involved in disease progression. |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Activity : In vitro assays showed that the compound exhibited cytotoxicity against human glioblastoma cells (U-87) and triple-negative breast cancer cells (MDA-MB-231), with IC50 values suggesting it could serve as a lead compound for further development .

- Enzyme Interaction Studies : The compound was shown to inhibit specific enzymes related to inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the dioxoisoindoline structure can significantly impact the biological activity:

- Substituents on the phenyl ring can enhance binding affinity to target proteins.

- The presence of electron-withdrawing groups increases potency against microbial targets.

Table summarizing SAR findings:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against bacteria and cancer cells. |

| Alkyl chain variations | Altered solubility and bioavailability; optimal chain length enhances activity. |

Propiedades

IUPAC Name |

[4-(1,3-dioxoisoindol-2-yl)phenyl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-2-15(19)22-12-9-7-11(8-10-12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEMQUZXRWROMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.